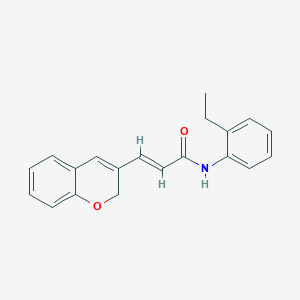

(2E)-3-(2H-chromen-3-yl)-N-(2-ethylphenyl)prop-2-enamide

Description

(2E)-3-(2H-chromen-3-yl)-N-(2-ethylphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a chromene (benzopyran) moiety at the α,β-unsaturated carbonyl position and a 2-ethylphenyl substitution on the amide nitrogen. The compound’s structure combines the planar, conjugated system of chromene with the lipophilic 2-ethylphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties. Characterization methods include ¹H/¹³C NMR, LC/MS, and elemental analysis, with HPLC confirming purity .

The 2-ethylphenyl substituent at the ortho position may modulate steric and electronic effects, impacting biological activity and metabolic stability.

Properties

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(2-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-16-7-3-5-9-18(16)21-20(22)12-11-15-13-17-8-4-6-10-19(17)23-14-15/h3-13H,2,14H2,1H3,(H,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQPNIYHNGFVKZ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-ethylphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-chromen-3-yl and 2-ethylphenyl derivatives.

Condensation Reaction: The key step involves a condensation reaction between the chromen-3-yl derivative and the 2-ethylphenyl derivative in the presence of a suitable catalyst.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(2-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction may produce chroman derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The 2-ethylphenyl group in the target compound likely confers moderate lipophilicity (log D ~1.2), comparable to mono-CF₃ or chloro-substituted derivatives (log D 0.97–1.15) . However, bis(trifluoromethyl) or dichloro substituents increase log D significantly, enhancing membrane permeability but also cytotoxicity .

Antimicrobial Activity : Electron-withdrawing groups (e.g., CF₃, Cl) at meta/para positions enhance antimicrobial potency. For example, 3,5-bis(CF₃)phenyl derivatives show submicromolar MICs against MRSA and M. tuberculosis . The target compound’s ortho-ethylphenyl group may reduce antimicrobial efficacy due to steric hindrance but could improve anti-inflammatory activity .

Anti-inflammatory Potential: Ortho-substituted anilides (e.g., 2-ethylphenyl) correlate with NF-κB inhibition and reduced pro-inflammatory cytokine production. Compound 4 in (ortho-substituted) exhibits IC₅₀ <17 µM, suggesting the target compound may share this profile .

Mechanistic Insights

- Antimicrobial Action: CF₃ and Cl substituents enhance activity by increasing electrophilicity of the α,β-unsaturated carbonyl, promoting covalent binding to bacterial enzymes (e.g., enoyl-ACP reductase) .

- Anti-inflammatory Action : Ortho-substituted anilides (e.g., 2-ethylphenyl) may disrupt protein-protein interactions in NF-κB or STAT3 pathways, as seen in related chromene derivatives .

Toxicity and Selectivity

Compounds with para-CF₃ or chloro groups (e.g., 2j, 2k) exhibit cytotoxicity (IC₅₀ 5–10 µM) in serum-free conditions but are tolerated in serum-containing media . The target compound’s ethyl group is less cytotoxic, aligning with trends for alkyl vs. halogenated substituents .

Biological Activity

(2E)-3-(2H-chromen-3-yl)-N-(2-ethylphenyl)prop-2-enamide, a synthetic compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C19H19NO2, with a molecular weight of 291.35 g/mol. The compound features a chromenyl group linked to a prop-2-enamide moiety and a 2-ethylphenyl substituent, which contribute to its unique properties and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C19H19NO2 |

| Molecular Weight | 291.35 g/mol |

| Structure | Chromenyl group with propanamide linkage |

Biological Activities

Research has indicated that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is potentially linked to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes relevant to disease processes, such as tyrosinase and β-glucuronidase, indicating potential applications in treating skin disorders and metabolic diseases.

The mechanism of action of this compound involves interactions with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors involved in inflammatory responses and cancer progression.

- Cell Signaling Pathways : It appears to modulate key signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Influence : Variations in the substituents on the chromene structure significantly affect the biological activity. For instance, different phenyl substitutions can enhance or diminish antimicrobial and anticancer properties.

- Functional Group Role : The presence of specific functional groups within the chromene structure is essential for maintaining biological activity. Studies suggest that hydroxyl or methoxy groups may enhance interaction with biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds within the chromene family:

- Study on Coumarin Derivatives : A study assessing various coumarin derivatives found that certain structural modifications could enhance differentiation induction in leukemia cells, suggesting potential applications in cancer therapy .

- Inhibition Studies : Research on β-glucuronidase inhibitory activities among coumarins showed that specific substitutions led to significant enzyme inhibition, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.